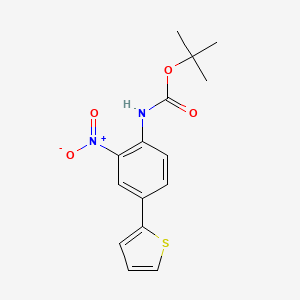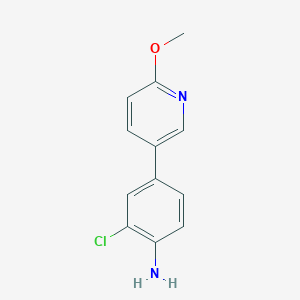
2,3-Difluoro-1-isopropoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-1-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H12F2O and a molecular weight of 186.2 g/mol It is a derivative of benzene, characterized by the presence of two fluorine atoms, an isopropoxy group, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 2,3-Difluoro-1-isopropoxy-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorotoluene and isopropyl alcohol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the fluorine atoms with the isopropoxy group. This is achieved by reacting 2,3-difluorotoluene with isopropyl alcohol in the presence of a base such as potassium carbonate.
Industrial Production: On an industrial scale, the reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Analyse Chemischer Reaktionen
2,3-Difluoro-1-isopropoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-1-isopropoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,3-Difluoro-1-isopropoxy-4-methylbenzene involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
2,3-Difluoro-1-isopropoxy-4-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,3-difluoro-1-methoxy-4-methylbenzene and 2,3-difluoro-1-ethoxy-4-methylbenzene share similar structural features but differ in the nature of the alkoxy group.
Eigenschaften
Molekularformel |
C10H12F2O |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
2,3-difluoro-1-methyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12F2O/c1-6(2)13-8-5-4-7(3)9(11)10(8)12/h4-6H,1-3H3 |
InChI-Schlüssel |
YCDIPPXGVGANSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)OC(C)C)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)












